L-Alanine-3,3,3-d3 is a deuterated form of the naturally occurring amino acid L-alanine. It serves as a valuable tool in various scientific research fields, particularly in studying protein dynamics, metabolism, and enzyme mechanisms. [, ] Its use stems from the unique properties conferred by deuterium substitution, which include altered vibrational frequencies and magnetic properties.
L-Alanine-3,3,3-d3 is classified as a stable isotope of L-Alanine, an essential amino acid involved in protein synthesis and metabolism. Its molecular formula is represented as with a CAS number of 63546-27-0. The compound is sourced from specialized chemical suppliers such as Sigma-Aldrich and Cambridge Isotope Laboratories, which provide high-purity samples for research purposes .
L-Alanine-3,3,3-d3 can be synthesized through several methods:
The synthesis usually requires careful control of temperature, pressure, and reaction time to optimize yield and minimize by-products. Purification methods such as crystallization or chromatography are commonly used to isolate the final product.
L-Alanine-3,3,3-d3 retains the basic structure of L-Alanine but features three deuterium atoms replacing three hydrogen atoms on the methyl group. The molecular structure can be depicted as follows:
L-Alanine-3,3,3-d3 participates in various chemical reactions similar to its non-deuterated counterpart:
L-Alanine-3,3,3-d3 is integrated into metabolic pathways similarly to L-Alanine. It plays a crucial role in:
The compound interacts with enzymes such as alanine racemase, facilitating the conversion between D-alanine and L-alanine forms. This interaction is vital for maintaining amino acid balance within biological systems.
L-Alanine-3,3,3-d3 finds extensive use in various scientific fields:
L-Alanine-3,3,3-d3 (C3H4D3NO2) is a stereospecifically deuterated analog of the proteinogenic amino acid L-alanine. Its molecular structure features deuterium atoms (>99 atom % D) replacing all three hydrogen atoms at the C3 (methyl) position, yielding the isotopologue CD3CH(NH2)COOH [4] [6]. This isotopic labeling induces a mass shift of +3 Da relative to natural alanine while preserving the chiral center’s (S)-configuration, evidenced by its specific optical rotation [α]25/D = +14.5° (c = 2 in 1 M HCl) [4]. The crystalline solid decomposes at 314.5°C, maintaining stability under standard storage conditions. Its isotopic purity and defined stereochemistry make it indispensable for tracing reaction pathways and molecular interactions [4] [6].
Table 1: Key Physicochemical Properties of L-Alanine-3,3,3-d3
| Property | Specification |
|---|---|
| Molecular Formula | C3H4D3NO2 |
| CAS Number | 63546-27-0 |
| Isotopic Purity | ≥99 atom % D |
| Optical Activity | [α]25/D +14.5° (c=2, 1M HCl) |
| Melting Point | 314.5°C (decomposition) |
| SMILES Notation | [2H]C([2H])([2H])C@@HC(=O)O |
Deuterated amino acids emerged as critical tools in the 1960s for investigating reaction mechanisms in solid-state radiation chemistry. Early electron spin resonance (ESR) studies by Itoh and Miyagawa (1964) on hydrogen/deuterium exchange reactions in irradiated alanine crystals demonstrated deuterium’s utility in tracking radical transformations [3]. L-Alanine-3,3,3-d3 gained prominence due to its ability to simplify complex ESR spectra: Deuterium’s nuclear spin (I=1) and lower magnetic moment, compared to hydrogen (I=1/2), alter hyperfine coupling patterns, enabling the resolution of overlapping radical signals. This specificity facilitated the identification of previously obscured reaction intermediates, such as the deamination radical •CHCD3COOH and dehydrogenation radical N+H3•CCD3COO− [3]. Commercial availability since the late 20th century (e.g., ISOTEC Inc., Sigma-Aldrich) accelerated its adoption in radiation dosimetry and mechanistic studies [4] [5].
L-Alanine-3,3,3-d3 serves dual roles in scientific research:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: